molecular formula C16H20N4O2 B2920371 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034201-59-5

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide

Cat. No. B2920371
CAS RN: 2034201-59-5
M. Wt: 300.362
InChI Key: UANPFGFHDMUEEB-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, indicating its potential use in the field of medicine.

Scientific Research Applications

Analytical and Spectral Studies

Furan-containing compounds, such as "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide", have been the subject of analytical and spectral studies. Research by Patel (2020) focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. This study explored the antimicrobial activity of these compounds, emphasizing their potential in creating antimicrobial agents (Patel, 2020).

PET Imaging Applications

Compounds with structures incorporating elements similar to the specified chemical have been used in PET imaging to target specific receptors in the brain. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the compound's potential in neuroinflammation imaging and contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).

Antimicrobial and Anticancer Activities

The synthesis of heterocyclic compounds based on furan and their derivatives has been linked to antimicrobial and anticancer activities. Zaki et al. (2018) reported on the synthesis of pyridines, thioamides, and other derivatives showing significant cytotoxicity against cancer cell lines, highlighting the potential of furan-containing compounds in developing new anticancer therapies (Zaki et al., 2018).

Molecular Interaction Studies

Research on the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has provided insights into their binding interactions and pharmacophore models. These studies offer a foundation for understanding the therapeutic potentials of these compounds (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

The compound interacts with CDK2, potentially inhibiting its function . , a critical region for the kinase’s activity.

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h5,8-11,13H,1-4,6-7H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANPFGFHDMUEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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